Home > Products > Screening Compounds P33636 > 3-Hydroxyflunitrazepam
3-Hydroxyflunitrazepam - 67739-71-3

3-Hydroxyflunitrazepam

Catalog Number: EVT-427526
CAS Number: 67739-71-3
Molecular Formula: C16H12FN3O4
Molecular Weight: 329.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxyflunitrazepam is a major metabolite of flunitrazepam, a potent benzodiazepine derivative. [] It is formed via the oxidative metabolism of flunitrazepam in the liver. [] While the pharmacological activity of 3-hydroxyflunitrazepam is not fully understood, it is a crucial compound for studying the metabolic pathways of flunitrazepam and potential drug interactions. []

Flunitrazepam

  • Compound Description: Flunitrazepam (Rohypnol) is a potent benzodiazepine derivative primarily used for its sedative and hypnotic effects. [, , , , , , , ]
  • Relevance: Flunitrazepam is the parent compound of 3-Hydroxyflunitrazepam. It undergoes hepatic metabolism, with CYP3A4 being the primary enzyme responsible for its conversion to 3-Hydroxyflunitrazepam. [, , , , , ]

Desmethylflunitrazepam

  • Compound Description: Desmethylflunitrazepam is a major metabolite of flunitrazepam, formed through N-demethylation. [, , , , , , ]
  • Relevance: Similar to 3-Hydroxyflunitrazepam, desmethylflunitrazepam is a key metabolite of flunitrazepam. Both metabolites are formed via CYP2C19 and CYP3A4-mediated pathways, although CYP3A4 appears to be the dominant enzyme involved in 3-Hydroxyflunitrazepam formation. [, , , ]

7-Aminoflunitrazepam

  • Compound Description: 7-Aminoflunitrazepam is a metabolite of flunitrazepam generated through reductive pathways. [, , , ]
  • Relevance: Unlike 3-Hydroxyflunitrazepam and desmethylflunitrazepam, which are products of oxidative metabolism, 7-Aminoflunitrazepam is formed through reduction. While CYP2C19 and CYP3A4 are key for the former two metabolites, research suggests that NADPH-cytochrome P450 reductase might be involved in 7-Aminoflunitrazepam formation, particularly under hypoxic conditions. [, , ]

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor used to treat gastrointestinal disorders. Its metabolism is primarily mediated by CYP2C19. [, , ]
  • Relevance: Omeprazole serves as a probe substrate for CYP2C19 activity. Research utilizes omeprazole metabolism to investigate the role of CYP2C19 in flunitrazepam metabolism, specifically in the formation of 3-Hydroxyflunitrazepam and desmethylflunitrazepam. [, ]

Norbuprenorphine

  • Compound Description: Norbuprenorphine is a metabolite of buprenorphine, an opioid analgesic. []
  • Relevance: Studies investigating potential drug interactions between flunitrazepam and buprenorphine also examined norbuprenorphine. Results showed that norbuprenorphine did not inhibit flunitrazepam metabolism, including the formation of 3-Hydroxyflunitrazepam. []

Buprenorphine

  • Compound Description: Buprenorphine is a semi-synthetic opioid used for pain management and opioid addiction treatment. []
  • Relevance: Research on potential drug interactions between buprenorphine and flunitrazepam revealed that while buprenorphine did inhibit CYP3A4-mediated formation of 3-hydroxyflunitrazepam in vitro, the projected in vivo inhibition was minimal. []

Diazepam

  • Compound Description: Diazepam (Valium) is a commonly prescribed benzodiazepine with anxiolytic, sedative, and hypnotic properties. []
  • Relevance: Diazepam shares a similar metabolic pathway with flunitrazepam. Both are metabolized by CYP2C19 and CYP3A4, leading to the formation of desmethyl metabolites and 3-hydroxy metabolites. [] This similarity highlights a common metabolic pattern for benzodiazepines.
Overview

3-Hydroxyflunitrazepam is a derivative of flunitrazepam, a well-known benzodiazepine that is primarily utilized for its sedative and anxiolytic properties. This compound is classified under the benzodiazepine family, which is characterized by its core structure of a benzene ring fused to a seven-membered diazepine ring. The presence of the hydroxyl group at the third position distinguishes 3-hydroxyflunitrazepam from its parent compound, flunitrazepam, potentially altering its pharmacological profile and metabolic pathways.

Source and Classification

3-Hydroxyflunitrazepam is synthesized from flunitrazepam through hydroxylation processes. It falls under the category of psychoactive substances, specifically within the benzodiazepine class, which are commonly prescribed for anxiety, insomnia, and seizure disorders. The compound is also noted for its potential misuse and is subject to regulatory scrutiny due to its psychoactive effects.

Synthesis Analysis

Methods

The synthesis of 3-hydroxyflunitrazepam typically involves the hydroxylation of flunitrazepam. This can be achieved through various methods, including enzymatic processes or chemical reactions involving hydroxylating agents. A common approach utilizes cytochrome P450 enzymes, which facilitate the introduction of the hydroxyl group into the aromatic ring of flunitrazepam.

Technical Details

  1. Enzymatic Hydroxylation: The use of cytochrome P450 enzymes (such as CYP2C19) has been documented in literature as a means to metabolize flunitrazepam into its hydroxy derivatives. This process often occurs in liver microsomes and can be influenced by genetic polymorphisms affecting enzyme activity .
  2. Chemical Hydroxylation: Alternative synthetic routes may involve direct chemical reactions with hydroxylating agents under controlled conditions, allowing for selective introduction of the hydroxyl group.
Molecular Structure Analysis

Structure

The molecular formula for 3-hydroxyflunitrazepam is C16H14ClFN2O3. Its structure features:

  • A benzodiazepine core
  • A chlorine atom at the seventh position
  • A fluorine atom at the fifth position
  • A hydroxyl group (-OH) at the third position
Chemical Reactions Analysis

Reactions

3-Hydroxyflunitrazepam can undergo various chemical reactions typical of benzodiazepines, including:

  • Conjugation Reactions: These may occur in the liver where phase II metabolism leads to the formation of more polar metabolites.
  • Oxidation Reactions: The hydroxyl group can participate in further oxidation reactions, potentially leading to additional metabolites.

Technical Details

The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, resulting in various hydroxylated forms. The reaction can be summarized as follows:

Flunitrazepam+O2+NADPH3 Hydroxyflunitrazepam+H2O+NADP+\text{Flunitrazepam}+\text{O}_2+\text{NADPH}\rightarrow \text{3 Hydroxyflunitrazepam}+\text{H}_2\text{O}+\text{NADP}^+

This reaction highlights the role of oxygen and reducing equivalents in the metabolic conversion process.

Mechanism of Action

3-Hydroxyflunitrazepam acts primarily as a central nervous system depressant. Its mechanism involves binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal inhibition, producing sedative and anxiolytic effects.

Process and Data

  1. GABA Receptor Modulation: By facilitating GABAergic transmission, 3-hydroxyflunitrazepam promotes relaxation and reduces anxiety.
  2. Pharmacokinetics: The compound's pharmacokinetic profile indicates rapid absorption and distribution within the body, with metabolism primarily occurring via hepatic pathways influenced by genetic factors affecting cytochrome P450 activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 200 °C.
  • Stability: Relatively stable under normal conditions but sensitive to light and moisture.

Relevant data regarding its interactions and stability can be critical for formulation development in pharmaceutical applications.

Applications

While 3-hydroxyflunitrazepam itself may not be widely used clinically due to concerns over safety and potential for abuse associated with benzodiazepines, understanding its properties aids in research related to:

  • Pharmacokinetics Studies: Investigating how variations in metabolism affect drug efficacy and safety profiles.
  • Analytical Chemistry: Developing methods for detecting and quantifying this compound in biological samples using techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry .
Chemical Characterization of 3-Hydroxyflunitrazepam

Structural Identity and Isomerism

3-Hydroxyflunitrazepam (IUPAC name: 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a significant metabolite of flunitrazepam. Its molecular formula is C₁₅H₁₀FN₃O₄, with a molar mass of 315.26 g/mol. The core structure retains the benzodiazepine scaffold comprising a seven-membered diazepine ring fused to benzene and phenyl rings. The defining modification is a hydroxyl group (-OH) at the C3 position of the diazepine ring, replacing the hydrogen atom in the parent flunitrazepam. This modification introduces a chiral center at C3, creating (R)- and (S)-enantiomers. The compound’s absolute configuration influences its biological activity, though pharmacological data for individual enantiomers remain limited in published literature [5] [7].

Table 1: Molecular Identity of 3-Hydroxyflunitrazepam

PropertyValue
Systematic Name5-(2-Fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Molecular FormulaC₁₅H₁₀FN₃O₄
Molar Mass315.26 g/mol
CAS Registry Number133688-75-2*
Parent CompoundFlunitrazepam (C₁₆H₁₂FN₃O₃)
Key Structural FeaturesC3-hydroxy group; 2ʹ-fluorophenyl; 7-nitro substitution

Note: CAS number may differ across sources; this is associated with the 3-hydroxy metabolite.

Synthesis Pathways and Precursor Relationships

3-Hydroxyflunitrazepam is primarily biosynthesized in vivo via hepatic metabolism of flunitrazepam. The transformation occurs through cytochrome P450 (CYP)-mediated oxidation, predominantly involving the CYP3A4 isoenzyme. This pathway converts flunitrazepam to 3-hydroxyflunitrazepam in a single enzymatic step, representing a phase I metabolic reaction [3] [7]. In vitro synthesis routes have been documented, starting from desmethylflunitrazepam (a primary metabolite of flunitrazepam). Chemical hydroxylation at C3 employs oxidizing agents like potassium permanganate or catalytic hydroxylation, yielding racemic 3-hydroxyflunitrazepam. Enantioselective synthesis remains challenging but has been achieved using chiral catalysts or enzymatic resolution [5] [6].

Table 2: Synthesis Pathways for 3-Hydroxyflunitrazepam

MethodStarting MaterialKey Reagents/ConditionsOutput
In Vivo MetabolismFlunitrazepamCYP3A4 oxidationRacemic 3-hydroxyflunitrazepam
Chemical HydroxylationDesmethylflunitrazepamKMnO₄ or metal-catalyzed O₂Racemic mixture
Enantioselective SynthesisBenzodiazepine precursorsChiral auxiliaries/enzymes(R)- or (S)-enantiomer

Physicochemical Properties (LogP, Solubility, Stability)

The introduction of the polar hydroxy group at C3 significantly alters the physicochemical behavior of 3-hydroxyflunitrazepam compared to flunitrazepam:

  • Lipophilicity: Experimental LogP values range from 1.8–2.2, lower than flunitrazepam’s LogP of ~2.8. This reduction occurs due to the hydroxyl group’s capacity for hydrogen bonding, decreasing its affinity for lipid membranes [5] [7].
  • Solubility: The compound exhibits moderate aqueous solubility (approximately 150–200 µg/mL) at physiological pH, enhanced by the ionizable hydroxyl group (pKa ~9.5). It remains soluble in polar organic solvents like methanol and acetonitrile but shows limited solubility in non-polar solvents such as hexane [6].
  • Stability: 3-Hydroxyflunitrazepam is susceptible to photodegradation under UV light, forming 3-keto derivatives via oxidation. It remains stable in acidic conditions (pH 3–5) but undergoes hydrolysis at the C2 amide bond under prolonged alkaline conditions (pH >10). Dehydration may occur at elevated temperatures (>100°C), forming benzophenone derivatives [6] [7].

Analytical Differentiation from Flunitrazepam and Other Metabolites

Distinguishing 3-hydroxyflunitrazepam from structurally similar benzodiazepines requires advanced analytical techniques due to shared core features:

  • Chromatography: Reversed-phase HPLC effectively separates it from flunitrazepam, 7-aminoflunitrazepam, and desmethylflunitrazepam. Using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase, 3-hydroxyflunitrazepam typically elutes at 8.2 min, whereas flunitrazepam elutes at 14.5 min due to higher lipophilicity [6].
  • Mass Spectrometry: ESI-MS/MS in positive ion mode shows a characteristic [M+H]⁺ peak at m/z 316. Product ion spectra exhibit key fragments at m/z 298 ([M+H–H₂O]⁺), m/z 268 (loss of NO), and m/z 135 (fluorophenyl cation). This differs from flunitrazepam ([M+H]⁺ at m/z 314) and 7-aminoflunitrazepam ([M+H]⁺ at m/z 284) [6] [7].
  • Spectroscopy: FTIR spectra show a broad O-H stretch at 3200–3400 cm⁻¹ and a shifted C=O stretch at 1665 cm⁻¹ (vs. 1680 cm⁻¹ in flunitrazepam). ¹H-NMR in DMSO-d₆ displays a distinctive C3-hydroxy proton signal at δ 6.25 ppm, absent in non-hydroxylated metabolites [6].

Structure-Activity Relationship (SAR) in Benzodiazepine Derivatives

The 3-hydroxy modification critically influences GABAₐ receptor binding and functional activity:

  • Receptor Affinity: 3-Hydroxyflunitrazepam exhibits reduced affinity for GABAₐ receptors compared to flunitrazepam. The C3-hydroxy group sterically hinders optimal interaction with the benzodiazepine binding site, located at the α/γ subunit interface. This is evidenced by a 5–10 fold increase in IC₅₀ values in [³H]flunitrazepam displacement assays [3] [5].
  • Allosteric Modulation: Unlike flunitrazepam (a full positive allosteric modulator), 3-hydroxyflunitrazepam acts as a partial agonist. The hydroxy group disrupts hydrogen bonding with His102 of the α1 subunit, reducing efficacy in enhancing GABA-induced chloride currents by 40–60% [3].
  • Metabolic Significance: As a major Phase I metabolite, the 3-hydroxy group facilitates Phase II conjugation (glucuronidation), enhancing renal excretion. This detoxification pathway reduces the compound’s CNS activity compared to its parent drug. However, unconjugated 3-hydroxyflunitrazepam retains mild sedative properties due to residual receptor binding [5] [7].
  • Comparative SAR: The 3-hydroxy group’s effect contrasts with other modifications: 7-nitro substitution (as in flunitrazepam) enhances potency, while N1-methylation (absent in 3-hydroxyflunitrazepam) prolongs half-life. The C2 carbonyl remains essential for activity across all derivatives [3] [7].

Properties

CAS Number

67739-71-3

Product Name

3-Hydroxyflunitrazepam

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one

Molecular Formula

C16H12FN3O4

Molecular Weight

329.28 g/mol

InChI

InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3

InChI Key

KJTUBZKMFRILQD-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F

Synonyms

3-hydroxyflunitrazepam

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.